molecular formula C18H24ClN3O5 B4095647 1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid

1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid

Cat. No.: B4095647
M. Wt: 397.9 g/mol
InChI Key: YLCPZSRIFNSTSR-UHFFFAOYSA-N
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Description

1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid is a complex organic compound that combines a triazole ring with a chlorinated phenoxypropyl group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole
  • 1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid

Uniqueness

This compound is unique due to its combination of a triazole ring with a chlorinated phenoxypropyl group and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.C2H2O4/c1-4-16(2,3)13-6-7-15(14(17)10-13)21-9-5-8-20-12-18-11-19-20;3-1(4)2(5)6/h6-7,10-12H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCPZSRIFNSTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCN2C=NC=N2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Reactant of Route 2
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Reactant of Route 3
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Reactant of Route 4
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Reactant of Route 5
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid
Reactant of Route 6
1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid

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